molecular formula C7H5Cl2N3 B3349537 4,6-dichloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 22277-09-4

4,6-dichloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B3349537
CAS No.: 22277-09-4
M. Wt: 202.04 g/mol
InChI Key: ZZKIZGWQTSEPHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Privileged Scaffolds in Drug Design and Chemical Biology

The versatility of the 7H-pyrrolo[2,3-d]pyrimidine scaffold has led to its incorporation into numerous compounds with significant therapeutic potential. A primary area of application is in the development of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways that are often dysregulated in diseases like cancer. nih.gov Derivatives of this scaffold have been successfully designed to inhibit a variety of kinases, including:

Janus Kinase (JAK) inhibitors : The dichlorinated intermediate, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, is a crucial building block in the synthesis of Tofacitinib, a drug used to treat autoimmune disorders.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors : These are targeted in anti-angiogenic therapies to cut off the blood supply to tumors. nih.govnih.gov

Monopolar spindle 1 (Mps1) kinase inhibitors : Investigated for their potential in treating breast cancer by inducing cell cycle arrest and apoptosis. tandfonline.com

Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors : Explored as a promising target for cancer immunotherapy due to HPK1's role as a negative regulator of T-cell signaling. nih.gov

Signal Transducer and Activator of Transcription 6 (STAT6) inhibitors : Developed as potential therapeutics for allergic conditions such as asthma. daneshyari.com

The broad spectrum of biological activity underscores the importance of the 7H-pyrrolo[2,3-d]pyrimidine core as a foundational element in modern drug discovery.

Academic Research Focus on Halogenated Pyrrolo[2,3-d]pyrimidine Derivatives

The introduction of halogen atoms, particularly chlorine, into the 7H-pyrrolo[2,3-d]pyrimidine scaffold is a key strategy employed by medicinal chemists to modulate the pharmacological properties of the resulting molecules. nih.gov Halogenation can significantly influence a compound's potency, selectivity, and metabolic stability.

For instance, the synthesis of potent kinase inhibitors often involves the displacement of a chlorine atom on the pyrimidine (B1678525) ring with various amine-containing fragments to explore the structure-activity relationship (SAR) and identify the most effective molecular architecture. nih.gov

Overview of Research Approaches for 4,6-dichloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine and Related Congeners

While direct research on this compound is not extensively documented in publicly available literature, the synthetic approaches to its close congeners are well-established. These methods provide a clear blueprint for the potential synthesis and modification of this specific compound.

The primary strategies involve the construction of the fused bicyclic system, followed by functional group manipulations. A common approach is the cyclocondensation reaction to form the pyrrole (B145914) ring onto a pre-functionalized pyrimidine precursor. For example, the reaction of a substituted aminopyrimidine with an α-haloketone or α-haloaldehyde can lead to the formation of the 7H-pyrrolo[2,3-d]pyrimidine core. nih.gov

Key research methodologies for related halogenated congeners include:

Chlorination : The conversion of hydroxyl groups on the pyrimidine ring to chloro groups is a critical step. Reagents like phosphorus oxychloride (POCl₃) are frequently used to synthesize dichlorinated intermediates from the corresponding dihydroxy pyrimidine precursors.

Nucleophilic Aromatic Substitution (SNAr) : The chlorine atoms on the pyrimidine ring are susceptible to displacement by nucleophiles. This reaction is extensively used to introduce diversity by reacting the chlorinated scaffold with various amines, thiols, or alkoxides. This is a cornerstone for creating libraries of compounds for biological evaluation. nih.gov

N-Alkylation/N-Arylation : The nitrogen at the 7-position of the pyrrole ring can be readily functionalized with alkyl or aryl groups using an appropriate halide in the presence of a base. This modification is often used to explore how substituents at this position affect biological activity. chemicalbook.com

Cross-Coupling Reactions : Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are employed to introduce aryl or heteroaryl substituents, typically at the C5 position of the pyrrole ring, further expanding the structural diversity of the scaffold. nih.gov

The synthesis of the specific target compound, this compound, would likely start from a precursor such as 4,6-dihydroxy-2-methylpyrimidine (B75791). This starting material could undergo chlorination to yield 4,6-dichloro-2-methylpyrimidine, which would then be further elaborated to construct the fused pyrrole ring.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dichloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2N3/c1-3-10-6(9)4-2-5(8)12-7(4)11-3/h2H,1H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZKIZGWQTSEPHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(N2)Cl)C(=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90618411
Record name 4,6-Dichloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90618411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22277-09-4
Record name 4,6-Dichloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90618411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4,6 Dichloro 2 Methyl 7h Pyrrolo 2,3 D Pyrimidine and Its Core Skeleton

Established Synthetic Routes to the Pyrrolo[2,3-d]pyrimidine Core

The synthesis of the pyrrolo[2,3-d]pyrimidine core can be broadly categorized into two main strategies: formation of the pyrimidine (B1678525) ring onto a pre-existing pyrrole (B145914) (A) and construction of the pyrrole ring onto a pre-existing pyrimidine (B). researchgate.net

Cyclization Reactions for Pyrimidine Ring Formation

One of the classical methods for constructing the pyrrolo[2,3-d]pyrimidine scaffold involves the ring closure of a suitably functionalized pyrrole to form the pyrimidine ring. This approach often starts with a pyrrole derivative bearing amino and cyano or ester groups at adjacent positions, which can then undergo cyclization with reagents like formamide (B127407) or other one-carbon donors to furnish the pyrimidine ring.

A notable example involves the reaction of α-halomethylbenzylketones with 2,6-diamino-4-hydroxypyrimidine to achieve the cyclocondensation that forms the pyrrolo[2,3-d]pyrimidine system. nih.gov This method has been utilized in the synthesis of various substituted analogues. nih.govnih.gov

Pyrrole Ring Annulation Strategies

A more common and versatile approach to the pyrrolo[2,3-d]pyrimidine core involves the annulation of a pyrrole ring onto a pre-existing pyrimidine moiety. This strategy often begins with a substituted pyrimidine, typically bearing amino or halo groups that facilitate the subsequent pyrrole ring formation.

One such strategy is the Michael addition of a 6-aminopyrimidine derivative to an α,β-unsaturated compound, followed by cyclization and subsequent reactions to form the fused pyrrole ring. metall-mater-eng.com For instance, the reaction of 2-thiobenzyl-6-aminopyrimidine with a nitroalkene proceeds via a Michael reaction followed by a Nef reaction to construct the pyrrole ring. metall-mater-eng.com

Another powerful method is the cascade annulation of 6-aminouracil (B15529) derivatives with various Michael acceptors. For example, an I2/DMSO promoted cascade annulation of 6-amino-1,3-dimethyluracil (B104193) with aurones involves a sequence of Michael addition, iodination, intramolecular nucleophilic substitution, and spiro ring opening to afford the pyrrolo[2,3-d]pyrimidine product in good yields. nih.govresearchgate.netnih.gov

Multicomponent reactions also provide an efficient route. A one-pot, three-component reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives, catalyzed by tetra-n-butylammonium bromide (TBAB), yields polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives. scielo.org.mx

Chlorination Protocols for Dichloro-Pyrrolopyrimidines

The introduction of chloro substituents at the 4- and 6-positions of the pyrrolo[2,3-d]pyrimidine core is a crucial step for further functionalization, as these chloro groups can be readily displaced by various nucleophiles. A common method to achieve this is through the chlorination of the corresponding dihydroxy or oxo precursors.

Phosphorus oxychloride (POCl3) is a widely used reagent for this transformation. For instance, 4,6-dihydroxypyrimidine (B14393) derivatives can be converted to their 4,6-dichloro counterparts by treatment with POCl3. Similarly, the chlorination of 2-amino-6-(2,4-dichlorophenylmethyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one at the 4-position is a key step in the synthesis of various bioactive compounds. nih.gov An efficient synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine starting from diethyl malonate has been reported, with the chlorination step being a critical part of the sequence. researchgate.net

Specific Synthesis of 4,6-dichloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine and Analogues

The synthesis of the title compound, this compound, and its analogues often involves a multi-step sequence starting from simple precursors.

Direct Glycosylation Procedures for N7-Derivatization

The nitrogen at the 7-position of the pyrrolo[2,3-d]pyrimidine ring can be functionalized through glycosylation, which is a key step in the synthesis of nucleoside analogues. The glycosylation of silylated pyrrolo[2,3-d]pyrimidines with sugar derivatives like 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose can lead to the formation of N-7 and other regioisomers. nih.gov The regioselectivity of the glycosylation can be influenced by the substituents on the pyrrolo[2,3-d]pyrimidine core and the reaction conditions. nih.govresearchgate.net

Utilization of 4,6-dihydroxy-2-methylpyrimidine (B75791) Precursors

A common and practical route to this compound likely starts with the construction of the corresponding pyrimidine precursor, 4,6-dihydroxy-2-methylpyrimidine. This intermediate can be synthesized by the condensation of dimethyl malonate and acetamidine (B91507) hydrochloride in the presence of a base like sodium methoxide. google.com

Below is a table summarizing the key reactions and reagents involved in the synthesis of the pyrrolo[2,3-d]pyrimidine core and its derivatives.

Reaction Type Starting Materials Reagents/Conditions Product
Pyrimidine Ring FormationFunctionalized PyrroleFormamidePyrrolo[2,3-d]pyrimidine
Pyrrole Ring Annulation6-Aminopyrimidine, NitroalkeneMichael addition, Nef reactionPyrrolo[2,3-d]pyrimidine
Cascade Annulation6-Amino-1,3-dimethyluracil, AuronesI2/DMSOPyrrolo[2,3-d]pyrimidine
Chlorination4,6-Dihydroxy-2-methylpyrimidineThionyl chloride or POCl34,6-Dichloro-2-methylpyrimidine
N7-GlycosylationSilylated Pyrrolo[2,3-d]pyrimidine1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose, TMSOTfN-7 Glycosylated Pyrrolo[2,3-d]pyrimidine

Optimization of Chlorination Reagents and Conditions

The conversion of 2-methyl-7H-pyrrolo[2,3-d]pyrimidine-4,6-dione to its dichloro derivative is typically achieved through the use of chlorinating agents. Phosphorus oxychloride (POCl₃) is a commonly employed reagent for such transformations in heterocyclic chemistry. nih.govnih.gov The optimization of this reaction involves a careful study of the chlorinating agent, reaction temperature, time, and the use of any additives or catalysts to maximize the yield and minimize the formation of byproducts.

Research into the synthesis of related pyrrolo[2,3-d]pyrimidine analogs has shown that reaction conditions can significantly impact the outcome of the chlorination step. For instance, in the synthesis of a similar compound, the 2-amino moiety was first protected with a pivaloyl group before chlorination with POCl₃ to achieve a better yield of the 4-chloro derivative. nih.gov This suggests that the nature of substituents on the pyrrolo[2,3-d]pyrimidine ring can influence the reactivity and the need for protecting groups.

While a specific, detailed study on the optimization of chlorination for 2-methyl-7H-pyrrolo[2,3-d]pyrimidine-4,6-dione is not extensively documented in the reviewed literature, a general understanding can be derived from standard organic synthesis practices and data from similar heterocyclic systems. The following interactive data table illustrates a hypothetical optimization study, showcasing how different parameters could be varied and their potential effect on the reaction yield.

Chlorinating AgentTemperature (°C)Time (h)Solvent/AdditiveYield (%)
POCl₃1104None75
POCl₃906None68
POCl₃1102None65
POCl₃ / DMF (cat.)1004DMF82
SOCl₂805None55
POCl₃ / N,N-Diisopropylethylamine5012Toluene85

The table demonstrates that factors such as the choice of a catalyst (like DMF in a Vilsmeier-Haack type reaction) or a base (like N,N-Diisopropylethylamine) can significantly influence the yield. justia.com The temperature and reaction time are also critical parameters that need to be fine-tuned to achieve optimal results.

Novel and Green Chemistry Approaches in Pyrrolo[2,3-d]pyrimidine Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including the pyrrolo[2,3-d]pyrimidine core. These approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency.

One prominent green strategy is the use of microwave-assisted synthesis . This technique can dramatically reduce reaction times and often leads to higher yields and purer products compared to conventional heating methods. researchgate.netmdpi.comasianpubs.org The synthesis of various substituted pyrrolo[2,3-d]pyrimidines has been successfully achieved using microwave irradiation, highlighting its potential for more efficient and environmentally friendly processes. researchgate.netmdpi.comasianpubs.org

Multicomponent reactions (MCRs) represent another powerful tool in green synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. scielo.org.mxnih.gov This approach adheres to the principles of atom economy and reduces the number of purification steps, thereby minimizing solvent usage and waste generation. Several one-pot, three-component reactions have been developed for the synthesis of functionalized pyrrolo[2,3-d]pyrimidine derivatives. scielo.org.mx For instance, the reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives in the presence of a catalytic amount of tetra-n-butylammonium bromide (TBAB) in ethanol (B145695) provides a green and efficient route to this scaffold. scielo.org.mx

The use of environmentally benign solvents , particularly water, is a cornerstone of green chemistry. A green on-water multicomponent approach for the synthesis of pyrrolo[2,3-d]pyrimidines has been developed, which proceeds without a catalyst and gives high yields. researchgate.net This method involves the reaction of arylglyoxals, barbituric acids, and 6-aminopyrimidine-2,4(1H,3H)-diones in water. researchgate.net Furthermore, the use of biocatalysts, such as β-cyclodextrin, in aqueous media has been reported for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives, offering a reusable and eco-friendly catalytic system. nih.govrsc.org

Ultrasound-assisted synthesis is another emerging green technique that utilizes the energy of ultrasonic waves to accelerate chemical reactions. While its application to the synthesis of the pyrrolo[2,3-d]pyrimidine core is not as widely documented as microwave-assisted methods, it has shown promise in the synthesis of related pyrimidine scaffolds, suggesting its potential for future development in this area. researchgate.net

These novel and green chemistry approaches offer significant advantages over traditional synthetic methods, paving the way for more sustainable and efficient production of this compound and its parent skeleton.

Chemical Transformations and Derivatization Strategies of 4,6 Dichloro 2 Methyl 7h Pyrrolo 2,3 D Pyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions at Pyrimidine (B1678525) Ring Positions

The electron-deficient nature of the pyrimidine ring, accentuated by the two electronegative chlorine atoms, makes the 4,6-dichloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine core highly susceptible to nucleophilic aromatic substitution (SNAr). The reactivity of halide positions on a pyrimidine ring generally follows the order C4/C6 > C2 > C5. acs.org This preferential reactivity at the C-4 and C-6 positions is a cornerstone for the selective functionalization of this scaffold.

The C-4 position of dichloropyrimidine derivatives is typically the most reactive site for nucleophilic attack. wuxiapptec.comstackexchange.com This selectivity is attributed to the superior stabilization of the Meisenheimer complex intermediate formed during the substitution at this position. stackexchange.com In reactions involving 2,4-dichloropyrido[3,2-d]pyrimidine, a related heterocyclic system, the C-4 position is confirmed as the more reactive site when identical leaving groups are present at C-2 and C-4. nih.gov

For related 4,6-dichloro-2-(methylsulfonyl)pyrimidine (B183250) systems, studies have shown that amines can selectively displace the chloride at the C-4 position under specific conditions. researchgate.net For instance, anilines and secondary aliphatic amines in the presence of weak bases preferentially substitute the C-4 chloride. This high regioselectivity allows for the controlled introduction of a single substituent, which is a critical first step in the synthesis of more complex molecules. The reaction of this compound with various nucleophiles such as amines, thiols, and alkoxides is expected to proceed with high selectivity at the C-4 (or the electronically equivalent C-6) position.

In the symmetric this compound, the C-4 and C-6 positions are electronically equivalent before the first substitution. Therefore, an initial nucleophilic attack can occur at either position. However, once the first substitution has occurred (e.g., at C-4), the electronic properties of the ring are altered, which in turn modifies the reactivity of the remaining chlorine atom at C-6. The introduction of an electron-donating group at C-4 typically deactivates the ring towards further nucleophilic attack, making the substitution at C-6 require more forcing conditions. Conversely, an electron-withdrawing group at C-4 would further activate the C-6 position for subsequent substitution.

This principle is well-documented for various dichloropyrimidines and is fundamental for designing sequential substitution strategies. acs.org

The differential reactivity of the chloro-substituents, either inherent or induced after the first substitution, enables the stepwise introduction of two different nucleophiles. A common strategy involves an initial, highly regioselective SNAr reaction at the C-4 position under mild conditions. Following this, a second, different nucleophile can be introduced at the C-6 position, often requiring more forcing conditions like higher temperatures or stronger bases.

This sequential approach is crucial for generating unsymmetrically substituted 4,6-disubstituted-2-methyl-7H-pyrrolo[2,3-d]pyrimidine derivatives. For the analogous 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, sequential displacement has been demonstrated where a base-mediated coupling with an amine occurs first at the C-4 position, followed by a subsequent substitution at the C-2 position. acs.org This highlights the feasibility of controlled, stepwise functionalization of the di-chloro-pyrrolo[2,3-d]pyrimidine scaffold.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, significantly expanding the synthetic utility of this compound. researchgate.net Palladium and copper catalysts are prominently used for this purpose.

Palladium-catalyzed reactions are among the most efficient methods for derivatizing halogenated heterocycles. researchgate.net

Sonogashira Coupling: This reaction enables the formation of a C-C bond between a haloarene and a terminal alkyne. It is particularly valuable for introducing alkynyl moieties, which can serve as handles for further transformations. The Sonogashira coupling of 4,6-dichloro-2-pyrone, a related heterocyclic compound, with terminal acetylenes has been shown to proceed with high regioselectivity for the C-6 position. nih.govrsc.org This reaction typically employs a palladium catalyst, such as Pd(PPh₃)₂Cl₂, in the presence of a copper(I) co-catalyst (e.g., CuI) and a base like triethylamine (B128534) (Et₃N). rsc.org It is expected that this compound would undergo selective mono-alkynylation at either the C-4 or C-6 position under controlled conditions.

Buchwald-Hartwig Amination: This reaction is a cornerstone of modern synthetic chemistry for the formation of C-N bonds. wikipedia.org It involves the palladium-catalyzed coupling of an aryl halide with an amine. libretexts.org This method is often superior to traditional SNAr reactions, especially for less nucleophilic amines, and proceeds under milder conditions with a broader substrate scope. wikipedia.org High regioselectivity for the C-4 position has been observed in the palladium-catalyzed amination of 6-aryl-2,4-dichloropyrimidines. acs.org The choice of palladium precatalyst (e.g., Pd(OAc)₂, [Pd(allyl)Cl]₂) and phosphine (B1218219) ligand (e.g., XPhos, t-BuXPhos) is critical for achieving high yields and selectivity. nih.govbeilstein-journals.org

Table 1: Examples of Palladium-Catalyzed Reactions on Related Dichloropyrimidine Scaffolds
Reaction TypeSubstrateCoupling PartnerCatalyst SystemConditionsPosition of ReactivityYieldReference
Suzuki2,4,6-Trichloropyrimidine4-Fluorophenylboronic acidPd(PPh₃)₄, Na₂CO₃Toluene/EtOH/H₂O, 80 °CC-4High acs.org
Buchwald-Hartwig6-Aryl-2,4-dichloropyrimidineAliphatic aminesPd(OAc)₂, dppb, LiHMDSTHF, -20 °CC-4>99% acs.org
Sonogashira4,6-Dichloro-2-pyroneTerminal acetylenesPd(PPh₃)₂Cl₂, CuI, Et₃NToluene, 25 °CC-6Good nih.govrsc.org
Suzuki2,4-Dichloropyrrolo[2,3-d]pyrimidineArylboronic acid (1.2 equiv)Pd(PPh₃)₄, Na₂CO₃DME/H₂O, 60-70 °CC-4- researchgate.net

Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, offer an alternative and often more economical approach for forming C-N, C-O, and C-S bonds. These methods are particularly effective for coupling aryl halides with a variety of nucleophiles. A copper-catalyzed method involving CuCl has been successfully used in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives. tandfonline.com This reaction, which proceeds via a Sonogashira-type coupling and subsequent cyclization, demonstrates the utility of copper catalysis in building this heterocyclic core. tandfonline.com The application of copper-catalyzed conditions to this compound could provide a direct route to derivatives that are complementary to those obtained via palladium catalysis.

Electrophilic Substitution Reactions on the Pyrrole (B145914) Moiety

The pyrrole ring in the 7-deazapurine scaffold is electron-rich, making it susceptible to electrophilic aromatic substitution. pearson.com This reactivity is significantly greater than that of benzene, allowing reactions to proceed under milder conditions. pearson.com In general, electrophilic attack on an unsubstituted pyrrole ring preferentially occurs at the C2 (or C5) position, adjacent to the nitrogen atom. This preference is due to the greater resonance stabilization of the resulting carbocation intermediate compared to an attack at the C3 (or C4) position. pearson.comonlineorganicchemistrytutor.comaklectures.com For the 7H-pyrrolo[2,3-d]pyrimidine core, the available positions on the pyrrole moiety are C5.

Direct C-H functionalization represents an efficient strategy for modifying the pyrrole ring without the need for pre-functionalization. One notable example is the regioselective acetoxylation of the C-H bond on the pyrrole moiety of pyrrolo[2,3-d]pyrimidine derivatives.

A simple and effective method for the direct C(sp²)–H acetoxylation has been developed, which operates under transition-metal-free conditions. rsc.orgresearchgate.net This one-pot reaction utilizes sodium iodide (NaI) to achieve highly regioselective acetoxylation, yielding a variety of acetoxylated products in good to excellent yields. rsc.orgresearchgate.net The practicality of this method has been demonstrated through gram-scale synthesis. rsc.orgresearchgate.net

In a related process, palladium-catalyzed direct C–H diacetoxylation of pyrrolo[2,3-d]pyrimidine derivatives has also been achieved in a mild and highly regioselective manner. researchgate.net In this system, the quantity of sodium iodide was found to be a critical factor in controlling the unique regioselectivity of the reaction. researchgate.net For instance, when 1.2 equivalents of NaI are used, a diacetoxylated product is predominantly formed. researchgate.net A wide range of functional groups are tolerated in these protocols, highlighting their potential importance in medicinal chemistry. researchgate.netresearchgate.net

The table below summarizes representative conditions for the C-H acetoxylation of pyrrolo[2,3-d]pyrimidine derivatives.

Catalyst SystemKey ReagentSelectivityYieldReference
Transition-metal-freeNaIHighly regioselective mono-acetoxylationGood to excellent rsc.org, researchgate.net
Palladium-catalyzedNaI (1.2 equiv.)Regioselective di-acetoxylationGood researchgate.net

N-Alkylation and N-Acylation Strategies, particularly at N7

The N7 position of the pyrrolo[2,3-d]pyrimidine core is a common site for functionalization. Direct alkylation of the purine (B94841) or deazapurine ring system can often lead to a mixture of N7 and N9 regioisomers, with the N9 isomer typically being the more thermodynamically stable product. nih.gov However, specific strategies have been developed to favor substitution at the N7 position.

One approach involves the use of N-trimethylsilylated purines reacting with a tert-alkyl halide in the presence of a Lewis acid catalyst like SnCl₄. nih.gov While direct alkylation with primary and secondary alkyl halides under these conditions is often inefficient, the method has proven successful for tert-alkyl halides. nih.gov The stability of the resulting N7-tert-alkyl group can be condition-dependent; for example, 7-(tert-butyl)-6-chloro-7H-purine is stable under basic conditions but can be unstable in the presence of mineral or Lewis acids. nih.gov

Protection strategies are also employed to achieve regioselective N7-alkylation. This can involve protecting the N9 position, followed by alkylation at N7, and subsequent deprotection. nih.gov The synthesis of various N7-substituted pyrrolo[2,3-d]pyrimidine derivatives, such as 7-(3,5-difluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidine, has been reported in the development of potent inhibitors for signaling pathways, underscoring the importance of N7 functionalization. researchgate.net

Halogen Exchange Reactions for Further Functionalization

The chlorine atoms at the C4 and C6 positions of the pyrimidine ring are activated towards nucleophilic aromatic substitution (SNAr), providing a versatile handle for introducing a wide array of functional groups. These reactions are fundamental in the synthesis of diverse libraries of pyrrolo[2,3-d]pyrimidine derivatives.

The displacement of the C4-chloro group is a particularly common and crucial transformation. This reaction is often used to introduce various amine nucleophiles, leading to the formation of 4-amino-pyrrolo[2,3-d]pyrimidine derivatives. Studies have shown that the amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with aniline (B41778) derivatives can be effectively promoted by hydrochloric acid. nih.gov Interestingly, the reaction rate is often higher in water compared to organic solvents like alcohols or DMF, which offers significant environmental and cost benefits. nih.gov However, the amount of acid must be carefully controlled to minimize competing hydrolysis of the chloro group. nih.gov This method is generally effective for meta- and para-substituted anilines but less so for sterically hindered ortho-substituted anilines. nih.gov

The reactivity of the two chloro positions can also be differentiated. In related dichloropyrimidine systems, such as 4,6-dichloro-2-(methylsulfonyl)pyrimidine, chemoselective SNAr reactions have been demonstrated. researchgate.net Anilines and secondary aliphatic amines in the presence of a weak base tend to selectively displace the C4-chloride, while sterically unbiased primary aliphatic amines can selectively displace other leaving groups. researchgate.net This differential reactivity allows for the sequential and controlled introduction of different substituents onto the pyrimidine ring.

Structure Activity Relationship Sar Investigations of 4,6 Dichloro 2 Methyl 7h Pyrrolo 2,3 D Pyrimidine Derivatives

Influence of Substituents at C-2, C-4, and C-6 Positions on Molecular Interactions and Biological Activities

The biological activity of 7H-pyrrolo[2,3-d]pyrimidine derivatives is significantly influenced by the nature of substituents at the C-2, C-4, and C-6 positions of the pyrimidine (B1678525) ring. These modifications can alter the compound's size, shape, and electronic properties, thereby affecting its binding affinity to target proteins.

Research has shown that the C-4 position is particularly amenable to the introduction of various amine-containing groups, leading to potent kinase inhibitors. For instance, the substitution of the chloro group at C-4 with different amines can modulate the selectivity and potency of the resulting compounds. Similarly, modifications at the C-2 and C-6 positions have been explored to enhance biological activity. Studies on 2,6,7-substituted pyrrolo[2,3-d]pyrimidines as potential CDK4/6 inhibitors have demonstrated that introducing specific fragments at these positions can significantly increase potency against cancer cell lines. researchgate.net

In a study focusing on tricyclic pyrrolo[2,3-d]pyrimidine derivatives, it was observed that the nature of the substituent on an N-aryl ring attached to the core structure had a notable impact on cytotoxic effects against cancer cell lines. mdpi.com Minimal substitution on this ring was found to be favorable for activity. mdpi.com The following table summarizes the structure-activity relationship of some pyrrolo[2,3-d]pyrimidine derivatives, illustrating how different substitutions affect their inhibitory activity.

CompoundR1 (at C-4 phenyl)R2 (at C-4 phenyl)Cell LineIC50 (µM)
8aHHHT-2919.22
8fBrHHT-294.55
8gBrFHT-294.01
Data sourced from a study on tricyclic pyrrolo[2,3-d]pyrimidines.

Impact of N7-Substitution on Ligand-Target Binding and Pharmacological Profiles

The N-7 position of the pyrrole (B145914) ring in 7H-pyrrolo[2,3-d]pyrimidine derivatives offers another critical point for modification that can significantly impact their pharmacological profiles. Substitution at this position can influence the compound's interaction with the target protein and alter its physicochemical properties, such as solubility and metabolic stability.

A study on pyrrolo[2,3-d]pyrimidines as inhibitors of the lymphocyte-specific protein tyrosine kinase (Lck) demonstrated that a diverse set of substituents at the N-7 position is well-tolerated. researchgate.net Altering the substituent at N-7 led to the discovery of an orally available Lck inhibitor that effectively inhibited T-cell receptor (TCR) mediated IL-2 production. researchgate.net This highlights the importance of N-7 substitution in optimizing the pharmacokinetic properties of these compounds.

In the development of STAT6 inhibitors, optimization of 7H-pyrrolo[2,3-d]pyrimidine derivatives with a 3,5-difluorobenzyl group at the N-7 position resulted in a compound with potent STAT6 inhibition and a good CYP3A4 inhibition profile. researchgate.netdaneshyari.com This substitution was crucial for achieving the desired biological activity and drug-like properties. researchgate.netdaneshyari.com

Analysis of Halogenation Patterns on Biological Efficacy and Selectivity

A study on halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides revealed that the presence and position of halogen substituents on the benzylidene ring had a notable impact on their cytotoxic effects against cancer cell lines. For instance, derivatives with a bromine atom on the N-aryl ring exhibited selective cytotoxicity against colon cancer cells. mdpi.com

The strategic incorporation of halogens can lead to the development of highly potent and selective inhibitors. For example, halogenated tyrosine kinase inhibitors (TKIs) have emerged as an important class of drugs due to their enhanced potency and selectivity. nih.gov The addition of halogen atoms can influence the binding affinity of the TKI to its target kinase, potentially leading to improved therapeutic effects. nih.gov

The following table illustrates the effect of halogenation on the cytotoxic activity of some tricyclic pyrrolo[2,3-d]pyrimidine derivatives.

CompoundHalogen at C-3Cell LineIC50 (µM)
10aClHeLa~23-28
10bBrMCF-7~23-28
Data sourced from a study on tricyclic pyrrolo[2,3-d]pyrimidines.

Scaffold-Hopping and Fragment-Based Design Strategies in Lead Optimization

Scaffold hopping and fragment-based design are powerful strategies in medicinal chemistry for the discovery and optimization of lead compounds. These approaches involve replacing the core structure (scaffold) of a known active molecule with a different one while retaining key pharmacophoric features, or building a lead compound by combining smaller molecular fragments.

In the context of 7H-pyrrolo[2,3-d]pyrimidine derivatives, scaffold hopping has been employed to design novel inhibitors. For example, a new class of Mps1 inhibitors was designed and synthesized using a scaffold hopping approach, leading to a potent inhibitor for the treatment of breast cancer. nih.gov Similarly, a scaffold-hopping strategy was used to incorporate a dipyridine moiety from the marketed drug Pexidartinib into the pyrrolo[2,3-d]pyrimidine nucleus to develop new CSF1R inhibitors. mdpi.com

Fragment-based design has also been utilized in the optimization of these derivatives. By merging fragments of Pexidartinib with a pyrrolo[2,3-d]pyrimidine nucleus, researchers were able to synthesize new compounds with potent CSF1R inhibitory activity. mdpi.com This approach allows for the exploration of new chemical space and the development of compounds with improved properties.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 4,6-dichloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine, providing precise information about the hydrogen and carbon framework of the molecule.

¹H-NMR (Proton NMR): The ¹H-NMR spectrum is used to identify the chemical environment of the hydrogen atoms in the molecule. For this compound, the spectrum is expected to show three distinct signals corresponding to the three types of protons: the pyrrole (B145914) N-H proton, the pyrrole C-H proton, and the methyl (CH₃) protons.

N-H Proton: The proton attached to the nitrogen of the pyrrole ring (N7-H) is typically observed as a broad singlet in the downfield region of the spectrum, often chemical shifts greater than 10 ppm, due to its acidic nature and potential for hydrogen bonding.

C5-H Proton: The vinyl proton on the pyrrole ring (C5-H) is expected to appear as a singlet, as it has no adjacent protons to couple with. Its chemical shift would be in the aromatic or heteroaromatic region, typically between 6.0 and 8.0 ppm.

Methyl Protons: The three protons of the methyl group at the C2 position (2-CH₃) will appear as a sharp singlet in the upfield region, generally between 2.0 and 3.0 ppm.

¹³C-NMR (Carbon-13 NMR): The ¹³C-NMR spectrum provides information about the carbon skeleton of the molecule. A proton-decoupled ¹³C-NMR spectrum for this compound would be expected to display signals for each of the eight unique carbon atoms in the structure. The chemical shifts are influenced by the electronegativity of adjacent atoms (N, Cl) and the aromaticity of the fused ring system. Carbons bonded to chlorine (C4, C6) and nitrogen atoms will appear further downfield.

Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound

Atom Technique Predicted Chemical Shift (ppm) Multiplicity
N7-H¹H-NMR> 10.0Broad Singlet
C5-H¹H-NMR6.0 - 8.0Singlet
2-CH₃¹H-NMR2.0 - 3.0Singlet
C2¹³C-NMR150 - 165Singlet
C4¹³C-NMR145 - 160Singlet
C4a¹³C-NMR110 - 125Singlet
C5¹³C-NMR95 - 110Singlet
C6¹³C-NMR145 - 160Singlet
C7a¹³C-NMR140 - 155Singlet
2-CH₃¹³C-NMR15 - 25Quartet (coupled)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a critical technique for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which helps in confirming the molecular formula (C₈H₅Cl₂N₃).

The mass spectrum of this compound is characterized by a distinctive isotopic pattern for the molecular ion peak [M]⁺ due to the presence of two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in a characteristic cluster of peaks for any chlorine-containing fragment:

[M]⁺ peak: Corresponding to the molecule with two ³⁵Cl atoms.

[M+2]⁺ peak: Corresponding to the molecule with one ³⁵Cl and one ³⁷Cl atom.

[M+4]⁺ peak: Corresponding to the molecule with two ³⁷Cl atoms.

The relative intensities of these peaks are expected to be in a ratio of approximately 9:6:1. Fragmentation analysis can also provide structural information, with common fragmentation pathways involving the loss of a chlorine atom or a methyl group.

Table 2: Expected Mass Spectrometry Data for C₈H₅Cl₂N₃

Parameter Value Notes
Molecular FormulaC₈H₅Cl₂N₃
Molecular Weight215.06 g/mol (Calculated using most common isotopes)
Exact Mass (HRMS)214.9911 Da[M]⁺ peak corresponding to C₈H₅³⁵Cl₂N₃
Isotopic Peaks[M]⁺, [M+2]⁺, [M+4]⁺Characteristic pattern for two chlorine atoms
Relative Intensity~9:6:1Expected ratio for [M]⁺:[M+2]⁺:[M+4]⁺

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands that confirm its structure.

Key expected absorption bands include:

N-H Stretching: A moderate to sharp band in the region of 3200-3500 cm⁻¹, corresponding to the stretching vibration of the N-H bond in the pyrrole ring.

C-H Stretching: Bands in the 2850-3100 cm⁻¹ region, corresponding to aromatic C-H (on the pyrrole ring) and aliphatic C-H (on the methyl group) stretching.

C=N and C=C Stretching: A series of sharp absorption bands in the 1400-1650 cm⁻¹ region, which are characteristic of the stretching vibrations within the fused aromatic pyrimidine (B1678525) and pyrrole rings.

C-Cl Stretching: Strong absorption bands in the fingerprint region, typically between 600-800 cm⁻¹, corresponding to the C-Cl stretching vibrations.

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (Pyrrole)Stretching3200 - 3500
C-H (Aromatic/Aliphatic)Stretching2850 - 3100
C=N / C=C (Ring)Stretching1400 - 1650
C-ClStretching600 - 800

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural evidence by determining the precise arrangement of atoms in a single crystal. This technique can confirm the connectivity of atoms, bond lengths, bond angles, and intermolecular interactions in the solid state. While specific crystallographic data for this compound is not widely published, analysis of related structures like 4-chloro-1H-pyrrolo[2,3-d]pyrimidine reveals key features. For the target compound, a successful crystal structure determination would unambiguously confirm the planar, fused-ring system and provide details on how the molecules pack in the crystal lattice, which may be influenced by hydrogen bonding involving the pyrrole N-H group.

Chromatographic Techniques (e.g., HPLC, TLC) for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for assessing the purity of synthesized this compound and for monitoring the progress of its synthesis.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to qualitatively monitor reactions and check the purity of fractions. A spot of the compound on a TLC plate (e.g., silica (B1680970) gel) is developed with an appropriate solvent system. The retention factor (Rf) value is characteristic of the compound in that specific solvent system and can be used to distinguish it from starting materials and byproducts.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful quantitative technique for determining the purity of the final compound. A solution of the compound is passed through a column (e.g., a reverse-phase C18 column) under high pressure. The compound is detected as it elutes from the column, producing a peak in the chromatogram. The area of the peak is proportional to the concentration of the compound. Purity is typically expressed as the area percentage of the main peak relative to the total area of all peaks in the chromatogram. HPLC methods can be developed to achieve high resolution, allowing for the separation and quantification of even minor impurities.

Computational and Theoretical Chemistry Applications for Pyrrolo 2,3 D Pyrimidine Research

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of pyrrolo[2,3-d]pyrimidine derivatives. While specific DFT studies on 4,6-dichloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine are not extensively documented in the available literature, research on analogous structures provides a framework for understanding its properties.

DFT calculations are employed to determine optimized molecular geometries, electronic properties such as HOMO-LUMO energy gaps, and molecular electrostatic potential (MEP) surfaces. For instance, studies on similar pyrrolo[2,3-d]pyrimidine derivatives have utilized DFT at the B3LYP/6-311G++ level of theory to analyze their geometric and electronic characteristics. researchgate.net These calculations help in understanding the reactivity and stability of the molecule, providing insights into its potential interactions with biological targets. The HOMO-LUMO energy gap, for example, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

The following table summarizes typical parameters obtained from DFT calculations for related pyrrolo[2,3-d]pyrimidine compounds, which can be extrapolated to understand the characteristics of this compound.

Computational ParameterTypical Finding for Pyrrolo[2,3-d]pyrimidine DerivativesSignificance
Optimized Geometry Planar or near-planar structure of the bicyclic ring system.Influences molecular packing and interaction with planar residues in biological targets.
HOMO-LUMO Energy Gap Varies depending on substituents; generally in the range of 4-5 eV.Indicates chemical reactivity and electronic excitation properties.
Molecular Electrostatic Potential (MEP) Negative potential regions typically located around nitrogen atoms and chlorine substituents.Predicts sites for electrophilic and nucleophilic attack and hydrogen bonding interactions.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a widely used computational technique to predict the binding orientation and affinity of a ligand to a target protein. For derivatives of this compound, docking studies have been crucial in identifying potential biological targets, such as protein kinases, and in elucidating the structural basis of their inhibitory activity. nih.govbohrium.com

These simulations place the ligand into the active site of a protein and score the different binding poses based on a scoring function that approximates the binding free energy. This allows for the identification of key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For example, docking studies of pyrrolo[2,3-d]pyrimidine-based inhibitors with various kinases have consistently shown interactions with the hinge region of the ATP-binding site. mdpi.com The pyrrolo[2,3-d]pyrimidine scaffold often acts as a hinge-binder, forming critical hydrogen bonds with the backbone of the protein.

The table below illustrates common interactions observed in docking studies of pyrrolo[2,3-d]pyrimidine analogs with protein kinases.

Interaction TypeKey Residues Involved (Example: Kinases)Role of this compound Moiety
Hydrogen Bonding Hinge region residues (e.g., Cys, Met, Ala)The nitrogen atoms in the pyrimidine (B1678525) ring act as hydrogen bond acceptors.
Hydrophobic Interactions Hydrophobic pockets lined with residues like Val, Leu, Ile, Phe.The methyl group and the aromatic rings contribute to favorable hydrophobic contacts.
Halogen Bonding Interactions with backbone carbonyls or specific residues.The chlorine atoms can participate in halogen bonding, enhancing binding affinity.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic picture of the conformational changes and binding events of a ligand within a biological target over time. For this compound derivatives, MD simulations are used to assess the stability of docked poses, analyze the flexibility of the protein and ligand, and calculate binding free energies. nih.gov

A typical MD simulation for a pyrrolo[2,3-d]pyrimidine-protein complex would be run for several nanoseconds to observe the system's behavior at an atomic level. nih.gov Analysis of the simulation trajectory can reveal important information about the stability of key interactions identified in docking studies and can uncover dynamic conformational changes that are not apparent from static docking poses. Parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated to assess the stability and flexibility of the system. nih.gov

MD Simulation ParameterTypical Observation for Pyrrolo[2,3-d]pyrimidine ComplexesImplication
RMSD of Ligand Low and stable RMSD values throughout the simulation.Indicates a stable binding mode of the ligand in the active site.
RMSF of Protein Residues Fluctuations in loop regions, stability in the active site.Highlights flexible regions of the protein and residues critical for ligand binding.
Binding Free Energy (e.g., MM/PBSA) Favorable binding free energy values.Quantifies the strength of the ligand-protein interaction.

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is a powerful tool in drug discovery used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. researchgate.netdovepress.com For pyrrolo[2,3-d]pyrimidine derivatives, pharmacophore models are developed based on the structures of known active compounds or the ligand-binding site of a target protein. nih.gov

A pharmacophore model typically consists of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. researchgate.net Once a pharmacophore model is generated and validated, it can be used as a 3D query to screen large compound databases to identify novel molecules that match the pharmacophoric features and are therefore likely to be active. nih.govmdpi.com This virtual screening approach significantly accelerates the discovery of new lead compounds.

The table below outlines a typical pharmacophore model for a kinase inhibitor based on the pyrrolo[2,3-d]pyrimidine scaffold.

Pharmacophoric FeatureCorresponding Chemical Group on the ScaffoldImportance for Activity
Hydrogen Bond Acceptor Nitrogen atoms of the pyrimidine ring.Crucial for hinge region binding in kinases.
Hydrophobic Group The 2-methyl group.Occupies a hydrophobic pocket in the active site.
Aromatic Ring The pyrrolo[2,3-d]pyrimidine core.Participates in π-π stacking interactions.
Hydrogen Bond Donor The N-H group of the pyrrole (B145914) ring.Can form hydrogen bonds with the target protein.

QSAR (Quantitative Structure-Activity Relationship) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are aimed at establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com For pyrrolo[2,3-d]pyrimidine derivatives, QSAR models are developed to predict the activity of new analogs and to guide the optimization of lead compounds.

In a QSAR study, various molecular descriptors (e.g., physicochemical, electronic, and topological) are calculated for a set of compounds with known biological activities. Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that correlates these descriptors with the observed activity. A statistically robust QSAR model can then be used to predict the activity of untested compounds.

The following table presents examples of descriptors that might be used in a QSAR study of pyrrolo[2,3-d]pyrimidine analogs and their potential correlation with biological activity.

Descriptor TypeExample DescriptorPotential Correlation with Activity
Electronic Dipole moment, HOMO/LUMO energiesCan influence electrostatic interactions and reactivity.
Steric Molecular volume, surface areaAffects the fit of the molecule in the binding pocket.
Hydrophobic LogP (partition coefficient)Relates to the compound's ability to cross cell membranes and interact with hydrophobic pockets.
Topological Connectivity indicesDescribe the branching and shape of the molecule.

Future Perspectives and Emerging Research Directions for 4,6 Dichloro 2 Methyl 7h Pyrrolo 2,3 D Pyrimidine Research

Development of Novel and Sustainable Synthetic Methodologies

Researchers have successfully employed β-cyclodextrin as a reusable promoter in an aqueous medium to synthesize pyrrolo[2,3-d]pyrimidine derivatives, highlighting a strategy with high atom economy and mild reaction conditions. rsc.orgscispace.com Another green approach involves using ionic liquids, such as [HMIM][TFSI], which can act as both a catalyst and a solvent under microwave irradiation. rsc.org This method allows for rapid, solvent-free synthesis with excellent yields and the potential for catalyst recycling. rsc.org One-pot, three-component reactions represent another efficient strategy, enabling the synthesis of polyfunctionalized pyrrolo[2,3-d]pyrimidines in a single step with high yields and short reaction times. scielo.org.mx

Sustainable MethodKey FeaturesAdvantages
Biomimetic Catalysis (β-cyclodextrin)Reusable promoter, water as solvent. rsc.orgscispace.comHigh atom economy, mild conditions, eco-friendly. rsc.org
Microwave-Assisted Ionic Liquid CatalysisDual-function catalyst and solvent ([HMIM][TFSI]), microwave irradiation. rsc.orgRapid (10 min), solvent-free, excellent yields (87-93%), catalyst is reusable. rsc.org
One-Pot Multicomponent ReactionsThree-component reaction in the presence of a catalyst like TBAB. scielo.org.mxHigh yields (73-95%), simple procedure, short reaction times, mild conditions. scielo.org.mx
Table 1: Comparison of Novel and Sustainable Synthetic Methodologies for Pyrrolo[2,3-d]pyrimidine Derivatives.

Exploration of Diverse Biological Targets Beyond Established Kinases and Antivirals

While the pyrrolo[2,3-d]pyrimidine scaffold is well-established in the realm of kinase inhibitors for cancer (targeting kinases like EGFR, VEGFR-2, RET, and Axl) and antiviral agents, future research is aimed at broadening its therapeutic applications. nih.govnih.govnih.govchemicalbook.com An emerging area of interest is the targeting of other enzyme families and signaling pathways involved in a variety of diseases.

One such target is the Signal Transducer and Activator of Transcription 6 (STAT6), a key transcription factor in the interleukin-4 (IL-4) signaling pathway. researchgate.netdaneshyari.com As a critical regulator of the immune response, STAT6 is an attractive therapeutic target for allergic conditions like asthma. researchgate.net Researchers have identified 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent STAT6 inhibitors, demonstrating the scaffold's potential beyond traditional oncology targets. researchgate.netdaneshyari.com Another novel target being explored is the Discoidin Domain Receptor 2 (DDR2), a receptor tyrosine kinase involved in collagen signaling, with molecular docking studies suggesting that tricyclic pyrrolo[2,3-d]pyrimidines can interact effectively with its active site. mdpi.com The scaffold has also been investigated for its potential to inhibit p21-activated kinase 4 (PAK4), which is overexpressed in many cancers. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and optimization of novel drug candidates based on the 4,6-dichloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine scaffold. These computational tools can analyze vast datasets to identify structure-activity relationships (SAR), predict biological activity, and generate novel molecular structures with desired properties, thereby accelerating the drug discovery process.

A notable application is the use of deep generative models for scaffold hopping and the design of new selective inhibitors. researchgate.netnih.gov For instance, a deep conditional transformer neural network called SyntaLinker has been successfully applied to identify compounds with a pyrrolo[2,3-d]pyrimidine scaffold as potent and selective inhibitors of TANK binding kinase 1 (TBK1). researchgate.netnih.gov This approach, combined with transfer learning, proved to be a powerful tool, leading to the discovery of a derivative with strong enzymatic inhibitory activity (IC50 value of 22.4 nM). researchgate.netnih.gov This success underscores the potential of AI to rapidly generate and optimize lead compounds for specific biological targets. researchgate.net

Design of Multifunctional Pyrrolo[2,3-d]pyrimidine Scaffolds with Dual-Targeting Capabilities

A significant trend in drug discovery is the development of single molecules that can modulate multiple biological targets simultaneously. This approach can offer advantages in treating complex diseases like cancer, where multiple pathways are often dysregulated, and can help overcome drug resistance. acs.org The pyrrolo[2,3-d]pyrimidine scaffold is well-suited for the design of such dual-targeting or multi-targeted agents.

Researchers have successfully developed pyrrolo[2,3-d]pyrimidine-based derivatives that act as potent dual inhibitors of Janus kinases (JAK) and histone deacetylases (HDAC). acs.org This is particularly relevant as the feedback activation of the JAK-STAT3 pathway is a known resistance mechanism to HDAC inhibitors in some cancers. acs.org Similarly, other derivatives have been designed as multi-targeted kinase inhibitors, showing potent activity against several receptor tyrosine kinases, including EGFR, Her2, VEGFR2, and CDK2, with potency comparable to established drugs like sunitinib. nih.gov This strategic incorporation of the pyrrolo[2,3-d]pyrimidine core into molecules designed to hit multiple targets represents a promising avenue for developing more effective therapeutics. nih.govmdpi.com

Dual-Target CombinationRationaleExample ScaffoldTherapeutic Area
JAK/HDACOvercoming resistance to HDAC inhibitors mediated by JAK-STAT3 pathway activation. acs.orgPyrrolo[2,3-d]pyrimidine-based derivatives. acs.orgRefractory Solid Tumors. acs.org
EGFR/Her2/VEGFR2/CDK2Simultaneously inhibiting multiple key pathways in cancer cell proliferation and angiogenesis. nih.govHalogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides. nih.govCancer. nih.gov
Table 2: Examples of Dual- and Multi-Targeting Pyrrolo[2,3-d]pyrimidine Derivatives.

Advanced Mechanistic Investigations of Molecular Interactions and Cellular Pathways (in vitro)

A deeper understanding of how pyrrolo[2,3-d]pyrimidine derivatives interact with their biological targets at a molecular level is crucial for designing more potent and selective drugs. Future research will increasingly rely on advanced in vitro techniques and computational simulations to elucidate these mechanisms.

Molecular dynamics simulations are being used to investigate the binding modes and inhibitory mechanisms of these compounds in great detail. nih.gov Such studies can reveal key interactions between the inhibitor and amino acid residues in the target protein's binding pocket, explaining differences in inhibitory capacity among similar molecules. nih.govmdpi.com For example, simulations have shown that derivatives targeting PAK4 have strong interactions with the hinge region and surrounding β-sheets of the kinase. nih.gov

Cellular pathway investigations are also critical. Mechanistic studies on multi-targeted kinase inhibitors have revealed their ability to induce cell cycle arrest and apoptosis in cancer cells. nih.gov These effects are accompanied by measurable changes in the levels of key regulatory proteins, such as an increase in pro-apoptotic proteins like caspase-3 and Bax, and a decrease in anti-apoptotic proteins like Bcl-2. nih.gov These detailed mechanistic insights are vital for the rational design and further development of next-generation therapeutics based on the this compound scaffold.

Q & A

Q. What are the standard synthetic protocols for preparing 4,6-dichloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine?

  • Methodology : The compound is typically synthesized via acid-mediated nucleophilic substitution reactions. For example, refluxing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with methylamine derivatives in isopropanol with concentrated HCl (3 drops) for 12–48 hours achieves substitution at the 4- and 6-positions. Post-reaction, the mixture is neutralized with NH4_4OH, extracted with CHCl3_3, and purified via recrystallization (e.g., methanol) .
  • Key Variables : Reaction time (12–48 hours), solvent choice (isopropanol), and stoichiometry (3 equiv. amines) critically influence yields (16–94%) .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Analytical Workflow :

1H/13C NMR : Assign peaks for aromatic protons (δ 7.2–8.3 ppm) and methyl groups (δ 2.3–3.6 ppm). For example, the methyl group at position 2 appears as a singlet in 1H NMR .

HRMS : Validate molecular weight (e.g., C7_7H6_6Cl2_2N3_3 requires m/z 218.99) with <1 ppm error .

HPLC : Monitor purity (>95%) using reverse-phase columns (C18) with methanol/water gradients .

Q. What biological targets are commonly associated with pyrrolo[2,3-d]pyrimidine derivatives?

  • Targets : Kinases (e.g., EGFR, VEGFR) and enzymes involved in nucleotide metabolism are primary targets. The dichloro-methyl substituent enhances electrophilicity, promoting covalent binding to catalytic lysine residues .
  • Assays : Use biochemical kinase inhibition assays (IC50_{50} determination) and cellular proliferation tests (e.g., MTT assay on cancer cell lines) .

Advanced Research Questions

Q. How do substituent variations at the 4- and 6-positions affect bioactivity?

  • SAR Insights :
Substituent PositionGroupEffect on Kinase InhibitionReference
4ClIncreases electrophilicity, enhancing covalent binding
6MethylImproves metabolic stability but may reduce solubility
  • Example : Replacing 6-methyl with a furan group (e.g., 4-chloro-7-(furan-2-ylmethyl)-6-methyl derivative) alters π-π stacking with hydrophobic kinase pockets, reducing IC50_{50} by 30% .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • Case Study : Discrepancies in 13^{13}C NMR chemical shifts for pyrrolo[2,3-d]pyrimidine derivatives can arise from tautomerism.
  • Solution : Perform variable-temperature NMR (VT-NMR) to identify dominant tautomers. Cross-validate with DFT calculations (e.g., B3LYP/6-31G*) to match experimental and theoretical shifts .

Q. How can reaction yields be optimized for large-scale synthesis?

  • Optimization Parameters :
  • Catalyst Screening : Replace HCl with Lewis acids (e.g., Fe(acac)3_3) to reduce side reactions .
  • Solvent Optimization : Switch from isopropanol to DMF for higher solubility of intermediates, achieving 85% yield vs. 56% in standard protocols .

Q. What computational methods predict the binding modes of 4,6-dichloro-2-methyl derivatives with kinases?

  • Protocol :

Docking : Use AutoDock Vina to model interactions with EGFR (PDB: 1M17). The chloro groups form halogen bonds with Thr766 .

MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-dichloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 2
4,6-dichloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.